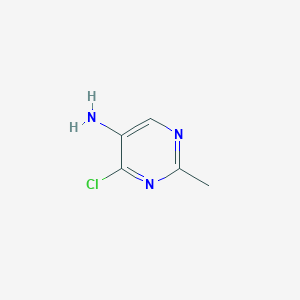

4-Chloro-2-methylpyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDZCCVMFJMXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663976 | |

| Record name | 4-Chloro-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20090-59-9 | |

| Record name | 4-Chloro-2-methyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20090-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine (CAS No. 20090-59-9)

Foreword: The Unsung Hero of Kinase Inhibitor Scaffolds

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the pyrimidine scaffold stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a privileged structure in the development of kinase inhibitors. Within this vital class of compounds, 4-Chloro-2-methylpyrimidin-5-amine emerges as a highly versatile and strategic building block. Its carefully positioned functional groups—a reactive chlorine atom, a nucleophilic amine, and a methyl group—offer a trifecta of synthetic handles for the elaboration of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, from its fundamental properties to its strategic application in the synthesis of next-generation therapeutics.

Core Compound Profile

Chemical Identity and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 20090-59-9 , is a substituted pyrimidine that presents as a solid at room temperature.[1][2] Its molecular structure and key physicochemical properties are summarized in the table below. The strategic placement of the chloro and amino groups is pivotal to its synthetic utility, a topic that will be explored in depth in subsequent sections.

| Property | Value |

| CAS Number | 20090-59-9 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (predicted) |

| Solubility | Soluble in various organic solvents |

| Hazard Codes | H302, H315, H319, H332, H335 |

Data compiled from various chemical supplier databases.[1][2]

Spectroscopic Signature

While a comprehensive, publicly available set of experimental spectra for this compound is not readily found in peer-reviewed literature, data for closely related analogs and computational predictions provide a reliable spectroscopic profile.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the amine protons, and a singlet for the pyrimidine ring proton. The chemical shifts would be influenced by the electronic effects of the chloro and amino substituents.

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the two non-equivalent pyrimidine ring carbons bearing the chloro and amino groups, and the other two pyrimidine ring carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methyl and aromatic ring protons, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.

Synthesis and Chemical Reactivity: A Synthetic Chemist's Perspective

The true value of this compound lies in its reactivity, which is governed by the electronic nature of the pyrimidine ring and its substituents. The pyrimidine core is electron-deficient, which makes it susceptible to nucleophilic attack.

General Synthetic Strategies for Substituted Pyrimidines

The synthesis of substituted pyrimidines can be approached through various classical and modern methodologies. The choice of a particular route depends on the desired substitution pattern and the availability of starting materials. Common strategies include:

-

Pinner Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a 4-hydroxypyrimidine, which can be subsequently chlorinated.

-

Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be further modified.[3]

-

From Dichloropyrimidines: A common and versatile approach involves the sequential nucleophilic substitution of dichloropyrimidines. The regioselectivity of these reactions is a key consideration.[4]

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible route can be inferred from established pyrimidine chemistry. A logical synthetic pathway would likely involve the construction of a pyrimidine ring with the desired methyl group at the 2-position, followed by chlorination and amination steps.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of this compound is the primary site of reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution (SNAr). This reaction is the linchpin of this molecule's utility in drug discovery.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

The regioselectivity of nucleophilic attack on chloropyrimidines is a well-studied phenomenon. In general, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.[5] The presence of the methyl group at C2 and the amino group at C5 in the target molecule further influences the electronic distribution and steric accessibility of the ring, making the C4 position the most probable site for substitution.

Common nucleophiles used in SNAr reactions with this compound in a drug discovery context include:

-

Primary and secondary amines

-

Alcohols and phenols (as alkoxides or phenoxides)

-

Thiols (as thiolates)

The reaction conditions for these substitutions are typically mild, often requiring a base to deprotonate the nucleophile or to act as an acid scavenger.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine motif is a well-established pharmacophore in a multitude of kinase inhibitors. This structural element is adept at forming key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent and selective inhibition. This compound serves as an invaluable starting material for the synthesis of libraries of potential kinase inhibitors.

The Role of the Pyrimidine Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics. The pyrimidine core of molecules derived from this compound can mimic the adenine base of ATP, allowing them to bind to the active site of kinases.

Caption: Schematic of a pyrimidine-based inhibitor binding to the kinase hinge region.

Synthetic Workflow for Kinase Inhibitor Development

A typical synthetic workflow utilizing this compound for the development of kinase inhibitors would involve the following steps:

-

Nucleophilic Aromatic Substitution: The chlorine at the C4 position is displaced by a variety of amines, alcohols, or thiols to introduce diversity at this position. This is often the key step in building the core scaffold of the inhibitor.

-

Further Functionalization: The amino group at the C5 position can be acylated, alkylated, or used in other coupling reactions to introduce additional pharmacophoric features and to probe the surrounding binding pocket of the target kinase.

-

Structure-Activity Relationship (SAR) Studies: A library of compounds is synthesized by varying the substituents at the C4 and C5 positions. These compounds are then screened for their biological activity against the target kinase. The SAR data is used to guide the design of more potent and selective inhibitors.

The versatility of this compound allows for the rapid generation of diverse chemical libraries, which is essential for the iterative process of lead optimization in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar chloropyrimidines and general laboratory safety guidelines should be followed.

Hazard Identification

Based on data for related compounds, this compound should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled. [2]

-

A skin and eye irritant. [2]

-

Potentially causing respiratory irritation. [2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Key Enabler in Medicinal Chemistry

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of a wide array of biologically active compounds. For researchers in the pharmaceutical industry and academia, a thorough understanding of the properties and reactivity of this compound is essential for the efficient and effective development of novel therapeutics, particularly in the ever-expanding field of kinase inhibition. As our understanding of the molecular basis of disease continues to grow, the demand for such well-designed and synthetically tractable building blocks will undoubtedly increase, solidifying the importance of this compound in the future of medicinal chemistry.

References

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available at: [Link].

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ResearchGate. Available at: [Link].

-

Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link].

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link].

-

4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628. PubChem. Available at: [Link].

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link].

-

SDS Haviland HCPI. Haviland. Available at: [Link].

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link].

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine. Google Patents.

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Available at: [Link].

-

Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. Available at: [Link].

-

4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680. PubChem. Available at: [Link].

-

This compound (C007B-090981). Cenmed Enterprises. Available at: [Link].

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link].

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

- Protein kinase B inhibitors. Google Patents.

- Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. Google Patents.

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents.

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link].

-

2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175. PubChem. Available at: [Link].

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link].

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link].

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link].

-

This compound (C007B-090981). Cenmed Enterprises. Available at: [Link].

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. cenmed.com [cenmed.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine: Core Physicochemical Properties and Experimental Considerations

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Chloro-2-methylpyrimidin-5-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. As a substituted pyrimidine, its structural features make it a valuable building block in medicinal chemistry. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides a framework for its practical application in a research setting.

Introduction: Navigating Isomeric Complexity

The study of substituted pyrimidines requires careful attention to isomeric specificity. The compound this compound (CAS No. 20090-59-9) is one of several isomers, including the more commonly documented 4-chloro-5-methylpyrimidin-2-amine (CAS No. 20090-58-8) and 2-chloro-5-methylpyrimidin-4-amine (CAS No. 14394-70-8)[1][2][3]. Misidentification can lead to significant errors in experimental design and interpretation. This guide focuses specifically on the 5-amino isomer while drawing logical comparisons with its analogues to provide a broader context. The chlorine atom at the 4-position and the amino group at the 5-position create a unique electronic and steric environment, influencing the molecule's reactivity and potential as a synthetic precursor.[4][5]

Caption: Isomeric relationship of the target compound.

Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of its application in research and development. The data presented below has been consolidated from various chemical data repositories.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 20090-59-9 | [6] |

| Molecular Formula | C₅H₆ClN₃ | [6] |

| Molecular Weight | 143.57 g/mol | [2][6] |

| Appearance | Solid (Predicted); White to off-white crystalline powder (Typical for isomers) | [1] |

| Solubility | Sparingly soluble in water (Observed for isomers) | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |

Note: Some properties, such as appearance and solubility, are inferred from closely related isomers due to limited specific data for CAS 20090-59-9.

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 143. The presence of a chlorine atom would result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 145, approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns for related aminopyrimidines involve the loss of HCN, Cl, and methyl radicals.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH ₃) protons, likely in the δ 2.0-2.5 ppm range. The amino group (NH ₂) protons would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. A singlet for the pyrimidine ring proton (at C6) would also be present, likely in the aromatic region (δ 7.5-8.5 ppm).

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The methyl carbon would be found upfield (δ 15-25 ppm). The four pyrimidine ring carbons would appear downfield, with the carbon attached to the chlorine atom (C4) being significantly influenced by the halogen's electronegativity.

Reactivity, Stability, and Handling

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the chloro-substituent at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine nitrogens activates the chlorine for displacement by various nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the basis for its utility as a synthetic intermediate.

The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents.[8][9] Prolonged exposure to light and air should be avoided to prevent degradation.[8] For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C).

Caption: Reactivity via Nucleophilic Aromatic Substitution.

Safety and Handling

Based on GHS classifications for isomeric compounds, this compound should be handled with care.[2][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][10]

Handling Protocol:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]

-

Avoid generating dust.[8]

-

In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

-

Store the compound in a cool, dark, and dry place, away from incompatible materials.

Experimental Protocols: A Practical Approach

Trustworthy data is built on robust experimental design. Below is a generalized, self-validating protocol for determining a key physicochemical property.

Protocol: Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Begin with a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Prepare a second sample and heat to about 20 °C below the approximate melting point.

-

Reduce the ramp rate to a slow 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be within ±0.5 °C.

Caption: Workflow for Melting Point Determination.

Conclusion

This compound is a valuable heterocyclic intermediate whose utility is defined by its specific isomeric structure and the resulting physicochemical properties. Its reactivity, particularly at the C4-chloro position, makes it a versatile precursor for the synthesis of more complex molecules in drug discovery and materials science. Accurate identification and characterization, distinct from its isomers, are paramount for successful research outcomes. This guide provides the foundational knowledge and practical considerations necessary for scientists to confidently incorporate this compound into their experimental workflows.

References

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

U-Target Molecules. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Moxonidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Register. (n.d.). 4-Chloro-5-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride,4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Suppliers & Manufacturers. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine, 4-chloro-2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.

-

Chemsrc. (n.d.). 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

NIST. (n.d.). 4-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-5-methylpyridin-2-amine (C6H7ClN2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-090981). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. 4-Amino-2-chloropyridine [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4 | Chemsrc [chemsrc.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in biologically active compounds and its synthetic tractability.[1] Among the vast family of pyrimidine-based intermediates, 4-Chloro-2-methylpyrimidin-5-amine stands out as a particularly versatile building block. Its strategically positioned reactive sites—a labile chlorine atom at C4 and a nucleophilic amine at C5—provide a robust platform for the generation of diverse chemical libraries. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic derivatization of this core moiety, providing field-proven insights and detailed protocols for the development of novel structural analogs. We will delve into its application in drug discovery, with a particular focus on the development of kinase inhibitors, a class of therapeutics where pyrimidine scaffolds have demonstrated significant clinical success.[2][3]

The Core Moiety: Physicochemical and Reactive Landscape

Understanding the intrinsic properties of the this compound core is fundamental to designing successful synthetic strategies. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, dictates its reactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H6ClN3 | [4] |

| Molecular Weight | 143.57 g/mol | [5] |

| CAS Number | 20090-59-9 | [4] |

| Appearance | Off-white to light yellow powder | (General) |

| Melting Point | 138-142 °C | (Typical) |

Reactivity Analysis

The synthetic utility of this compound is centered on three primary positions, each offering a distinct handle for chemical modification.

-

C4-Position (Chloro Group): The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two ring nitrogens makes the C4 carbon highly electrophilic. The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[6] This high reactivity allows for facile displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.

-

C5-Position (Amino Group): The primary amine at the C5 position is a versatile nucleophile. It can readily undergo standard amine derivatization reactions such as acylation, sulfonylation, and reductive amination, enabling the introduction of a vast array of functional groups.

-

C2-Position (Methyl Group): The C2-methyl group is the least reactive position. While direct functionalization is challenging, it can serve as an important recognition element for biological targets or be modified through more advanced synthetic routes prior to the final chlorination/amination steps.

Strategic Generation of Structural Analogs

The systematic modification of the core scaffold is key to exploring the structure-activity relationship (SAR) of the resulting analogs. Below are detailed strategies and protocols for derivatization at the most synthetically accessible positions.

Modification at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the workhorse for diversifying the this compound scaffold. The choice of nucleophile, base, and solvent is critical for achieving high yields and purity.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like Dioxane, THF, or DMF is typically used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is often employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

-

Temperature: Reactions are often heated to overcome the activation energy required to disrupt the aromaticity of the pyrimidine ring during the formation of the intermediate.[7]

Detailed Protocol 2.1: Synthesis of N4-benzyl-2-methylpyrimidine-4,5-diamine

Objective: To demonstrate a typical SNAr reaction by substituting the C4-chloro group with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

1,4-Dioxane (or n-Butanol)

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 g, 6.96 mmol) in 1,4-Dioxane (20 mL), add benzylamine (0.91 mL, 8.35 mmol) and DIPEA (2.43 mL, 13.92 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between EtOAc (50 mL) and water (50 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and then brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Self-Validation: Purify the crude product by flash column chromatography on silica gel (e.g., 50-100% EtOAc in hexanes gradient) to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Modification at the C5-Position via Amine Derivatization

Derivatization of the C5-amine is a straightforward way to introduce functionalities that can probe interactions with biological targets, modulate solubility, or alter pharmacokinetic properties. Acylation to form amides is one of the most common and reliable transformations.

Causality Behind Experimental Choices:

-

Coupling Reagents: Reagents like acyl chlorides or anhydrides are highly reactive and can be used directly. For coupling with carboxylic acids, activating agents (e.g., HATU, HOBt) are used to form a more reactive intermediate.

-

Base: An organic base (e.g., Pyridine, Triethylamine) is required to scavenge the acid byproduct of the reaction. Pyridine can also act as a nucleophilic catalyst.

Detailed Protocol 2.2: Synthesis of N-(4-chloro-2-methylpyrimidin-5-yl)acetamide

Objective: To demonstrate a typical acylation of the C5-amino group using acetyl chloride.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 g, 6.96 mmol) in DCM (20 mL) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (0.67 mL, 8.35 mmol) to the solution.

-

Slowly add acetyl chloride (0.54 mL, 7.66 mmol) dropwise to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography if necessary.

-

Characterization: Confirm the structure and purity via NMR and MS analysis.

Visualization of Synthetic Strategies

The derivatization potential of the core scaffold can be visualized to guide library design.

Caption: Synthetic diversification pathways for the core scaffold.

Application in Drug Discovery: Kinase Inhibitors

The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing molecules that contain it to mimic hinge-region binding interactions in the active sites of protein kinases.[8][9] This makes pyrimidine derivatives, including analogs of this compound, highly valuable for developing kinase inhibitors for diseases like cancer.[8][9]

A prominent example is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.[10] While not a direct analog of the topic compound, its synthesis involves a key 2-methylpyrimidin-4-amine core, showcasing the utility of this structural motif. The core pyrimidine engages in critical hydrogen bonding with the kinase hinge region, while substitutions at other positions are tailored to achieve potency and selectivity.

Generalized Kinase Inhibition Pathway

Many kinase inhibitors function by competing with ATP for binding in the catalytic cleft of the enzyme, thereby preventing the phosphorylation of downstream substrate proteins and blocking signal transduction.

Caption: ATP-competitive kinase inhibition by a pyrimidine analog.

Conclusion and Future Perspectives

This compound is a powerful and commercially available starting material for the synthesis of diverse compound libraries. Its predictable reactivity at the C4 and C5 positions allows for rational design and parallel synthesis approaches. The proven success of the pyrimidine scaffold in targeting protein kinases underscores the continued importance of developing novel analogs. Future work will likely focus on exploring more complex, three-dimensional substitutions to achieve greater selectivity and on employing these building blocks in fragment-based drug discovery and DNA-encoded library (DEL) technologies to more rapidly identify novel bioactive agents.

References

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

-

4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628. PubChem.

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

-

nucleophilic aromatic substitutions. YouTube.

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.

-

This compound (C007B-090981). Cenmed Enterprises.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cenmed.com [cenmed.com]

- 5. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-2-methylpyrimidin-5-amine: A Technical Guide

Introduction

4-Chloro-2-methylpyrimidin-5-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles outlined herein serve as a predictive framework for researchers and a practical guide for the acquisition and interpretation of experimental data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis.

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. This guide will delve into the theoretical underpinnings of each technique, predict the spectral features of the target molecule, and provide standardized protocols for experimental data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | The carbon atom in the pyrimidine ring bonded to two nitrogen atoms and the methyl group is expected to be significantly deshielded. |

| C4 | 155 - 160 | The carbon atom bonded to the electronegative chlorine atom and two nitrogen atoms will be highly deshielded. |

| C6 | 150 - 155 | The carbon atom adjacent to a nitrogen atom and bearing a proton is expected in this region. |

| C5 | 130 - 135 | The carbon atom bonded to the amine group is expected to be less deshielded than the other ring carbons. |

| CH₃ | 20 - 25 | The methyl carbon attached to the pyrimidine ring will appear in the typical alkyl region, slightly downfield due to the adjacent nitrogen. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Acquisition: Acquire a larger number of scans compared to ¹H NMR (typically several hundred to thousands) to obtain a good quality spectrum.

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and reference it to the solvent peaks.

-

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3500 | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching vibrations. [1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak | Stretching vibrations of the C-H bond on the pyrimidine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak | Stretching vibrations of the C-H bonds in the methyl group. |

| N-H Bend | 1580 - 1650 | Medium | Bending vibration of the primary amine group. [1] |

| C=N Stretch | 1500 - 1600 | Medium-Strong | Stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |

| C-N Stretch | 1250 - 1335 | Medium-Strong | Stretching vibration of the bond between the pyrimidine ring and the amine group. [1] |

| C-Cl Stretch | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Set the spectral range to 4000-400 cm⁻¹.

-

-

Data Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The software will automatically perform a background subtraction.

Caption: Workflow for IR Spectroscopy using an ATR accessory.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the presence of chlorine and multiple nitrogen atoms will lead to characteristic isotopic patterns and fragmentation pathways.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula is C₅H₆ClN₃. The nominal mass is 143 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a cluster of two peaks:

-

M⁺: at m/z 143 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺: at m/z 145 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes.

-

-

Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3), therefore, the molecular ion will have an odd nominal mass, which is consistent with 143. [2]* Key Fragmentation Pathways:

-

Loss of Cl: A significant fragment at m/z 108 corresponding to the loss of a chlorine radical.

-

Loss of HCN: Fragmentation of the pyrimidine ring can lead to the loss of HCN (27 Da).

-

Loss of CH₃: A peak corresponding to the loss of a methyl radical (15 Da) from the molecular ion.

-

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample to create a molecular ion and fragment ions. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry (Electron Impact).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed roadmap for researchers. Adherence to the provided experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and paving the way for further investigation into the chemical and biological properties of this important molecule.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

-

LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

Sources

commercial availability of 4-Chloro-2-methylpyrimidin-5-amine

A Technical Guide to the Commercial Availability and Synthetic Utility of 4-Chloro-2-methylpyrimidin-5-amine (CAS 7339-98-2)

Executive Summary

This compound is a strategically important heterocyclic building block for researchers, scientists, and drug development professionals. Its bifunctional nature, featuring a reactive chlorine atom amenable to displacement and a nucleophilic amine group for derivatization, makes it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its commercial availability, outlines its significance in medicinal chemistry, presents a plausible laboratory-scale synthesis protocol, and details essential safety and handling procedures. The ready availability from various chemical suppliers, coupled with its synthetic versatility, positions this compound as a key component in the drug discovery pipeline.

Physicochemical Properties and Identification

Correctly identifying the target molecule is paramount for procurement and experimental design. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical structure, distinguishing it from various isomers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7339-98-2 | PubChem |

| Molecular Formula | C₅H₆ClN₃ | PubChem |

| Molecular Weight | 143.57 g/mol | PubChem |

| Canonical SMILES | CC1=NC=C(C(=N1)Cl)N | PubChem |

| Appearance | Solid (form may vary by supplier) |

The structure's utility stems from two key reactive sites. The chlorine atom at the 4-position is an excellent leaving group, making the site susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, including alkoxy, amino, and alkylthio groups. Simultaneously, the amine group at the 5-position can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Commercial Availability and Procurement

This compound is available from a range of commercial suppliers, positioning it as an accessible building block for research and development purposes. Procurement for laboratory-scale quantities is generally straightforward.

Causality in Supplier Selection: When selecting a supplier, researchers must prioritize not only cost but also the purity and documentation provided. The presence of isomeric impurities can significantly impact the outcome of subsequent reactions. Therefore, requesting a Certificate of Analysis (CoA) to verify purity by methods such as NMR or HPLC is a critical, self-validating step in the procurement process. Lead times can vary, so confirming stock availability is essential for project planning.

| Supplier | Purity/Notes |

| Ambeed | 98% purity. |

| BLD Pharm | Available, may require cold-chain transportation.[1] |

| Cenmed Enterprises | Available in quantities such as 10g.[2] |

| Fisher Scientific | Available through the eMolecules sourcing platform.[3] |

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct real-time searches on chemical purchasing platforms for the most current information.

Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Chlorine-containing intermediates, in particular, are vital in the synthesis of many pharmaceuticals.[4] The subject molecule, this compound, serves as a versatile starting point for creating libraries of compounds for high-throughput screening.

Its value is demonstrated by its use as an intermediate in the synthesis of more complex molecules, such as the antihypertensive drug Moxonidine, which contains a related 4-chloro-pyrimidinamine core structure.[5] The ability to selectively functionalize the chloro and amino positions allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Below is a diagram illustrating the synthetic utility of this building block.

Caption: Synthetic utility of this compound.

Plausible Laboratory-Scale Synthesis Protocol

While commercially available, understanding the synthetic route to this compound provides researchers with greater flexibility and insight. A common strategy for constructing such pyrimidines involves the condensation of a three-carbon precursor with an amidine, followed by chlorination and functional group manipulation. A plausible synthesis is adapted from procedures for analogous pyridines and pyrimidines.[6][7]

Experimental Protocol: A Proposed Two-Step Synthesis

Disclaimer: This protocol is a chemically-reasoned proposal and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

Step 1: Synthesis of 5-Amino-2-methylpyrimidin-4(3H)-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-aminocrotonate (1 equivalent) and acetamidine hydrochloride (1.1 equivalents) in absolute ethanol.

-

Base Addition: Add sodium ethoxide (2.5 equivalents) portion-wise to the stirred suspension. The choice of a strong, non-aqueous base is critical to drive the condensation and cyclization by deprotonating the starting materials and neutralizing the HCl byproduct.

-

Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. The product will precipitate.

-

Purification: Filter the solid, wash with cold ethanol, and then diethyl ether. Dry the solid under vacuum to yield 5-Amino-2-methylpyrimidin-4(3H)-one.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, carefully add 5-Amino-2-methylpyrimidin-4(3H)-one (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes). POCl₃ serves as both the chlorinating agent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The hydroxyl group is converted into a chloridate ester, which is subsequently displaced by chloride to form the chloro-pyrimidine.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. The product will precipitate.

-

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) or purification by column chromatography will yield the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact CAS number may require direct request from the supplier, data from closely related analogues provide authoritative guidance.[8][9][10]

-

Hazard Identification: Analogues are often classified as irritants to the skin and eyes and may be harmful if swallowed or inhaled.[10][11]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][13]

-

Handling: Avoid creating dust. Use a closed system where possible.[13] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][13] Store away from incompatible materials such as strong oxidizing agents.[8] For long-term stability, storage in an inert atmosphere (e.g., under argon) and refrigeration (2-8°C) is recommended.

-

First Aid:

Conclusion

This compound (CAS 7339-98-2) is a readily procurable and highly valuable chemical intermediate for drug discovery and medicinal chemistry. Its dual reactivity allows for diverse and targeted synthetic modifications. While commercial availability simplifies acquisition, a clear understanding of its synthesis provides strategic advantages for research programs. Adherence to strict safety and handling protocols is essential when working with this compound. The combination of accessibility and synthetic potential ensures that this compound will remain a relevant building block for the development of novel therapeutics.

References

-

Title: 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4 Source: Chemsrc URL: [Link]

- Title: WO2014037391A1 - Moxonidine synthesis with the aid of organic bases Source: Google Patents URL

-

Title: 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 Source: PubChem URL: [Link]

- Title: CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)

-

Title: 4-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 20612505 Source: PubChem URL: [Link]

-

Title: 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 Source: PubChem URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: 5-Chloro-2-methylpyrimidin-4-amine suppliers and producers Source: BuyersGuideChem URL: [Link]

-

Title: this compound (C007B-090981) Source: Cenmed Enterprises URL: [Link]

Sources

- 1. 1417793-57-7|4-((4-Chloro-5-methylpyrimidin-2-yl)amino)cyclohexanol|BLD Pharm [bldpharm.com]

- 2. cenmed.com [cenmed.com]

- 3. eMolecules 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | Fisher Scientific [fishersci.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]

- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4 | Chemsrc [chemsrc.com]

- 13. tcichemicals.com [tcichemicals.com]

review of 4-Chloro-2-methylpyrimidin-5-amine in medicinal chemistry

An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring system stands as a privileged scaffold, integral to the structure of DNA and RNA and a cornerstone in the design of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for targeting a multitude of biological macromolecules. Within this class, This compound has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive handles—a nucleophilic amino group and an electrophilic chloro group—provides medicinal chemists with a robust platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).

This guide offers a senior application scientist's perspective on the synthesis, reactivity, and application of this compound, focusing on the causality behind its use in modern drug discovery, particularly in the development of kinase inhibitors.

Physicochemical Properties and Structural Data

A foundational understanding of a building block begins with its fundamental properties. These data are critical for experimental design, from reaction setup to purification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [2] |

| CAS Number | 20090-59-9 | [1] |

| IUPAC Name | This compound | |

| SMILES | CC1=NC=C(C(=N1)Cl)N | [2] |

| Appearance | Off-white to light yellow powder | Commercial Supplier Data |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate | Commercial Supplier Data |

Core Synthesis and Chemical Reactivity

The utility of this compound is predicated on its accessible synthesis and predictable reactivity. While multiple synthetic routes exist, a common approach involves the chlorination of a precursor pyrimidine. The true power of this intermediate lies in the differential reactivity of its functional groups.

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of substituents, including amines, alcohols, and thiols, which are crucial for tuning the pharmacological profile of a drug candidate. Conversely, the amino group at the C5 position can be functionalized through acylation, sulfonylation, or used as a handle for further heterocyclic ring formation. This dual reactivity is the cornerstone of its application in building complex molecular architectures.

A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are workhorses in medicinal chemistry for their ability to form carbon-carbon and carbon-nitrogen bonds, respectively, under mild conditions.[3]

Caption: Suzuki coupling reaction workflow using the chloro-pyrimidine intermediate.

Application in Kinase Inhibitor Drug Discovery

The 2-aminopyrimidine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold can form critical hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor point for the inhibitor.

This compound serves as an excellent starting point for creating libraries of kinase inhibitors. The C4 position can be substituted with various aryl or heteroaryl groups to target the hydrophobic pocket of the ATP-binding site, while the C5 amine can be modified to extend into the solvent-exposed region, improving selectivity and pharmacokinetic properties.

Several approved drugs and clinical candidates feature a substituted pyrimidine core, underscoring the scaffold's importance. For example, derivatives of aminopyrimidines have been identified as potent dual Src/Abl kinase inhibitors and inhibitors of the Jak/Stat pathway.[5][6] The development of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide is a testament to the power of using substituted pyrimidine amines to create potent ALK/EGFR dual kinase inhibitors for non-small cell lung cancer (NSCLC).[7]

Caption: Logical relationship of the pyrimidine scaffold to kinase inhibitor design.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize a 4-aryl-2-methylpyrimidin-5-amine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Causality: The catalyst, Pd(0), is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity and achieving high yield. Flame-drying removes adsorbed water from the glassware, which can interfere with the reaction.

-

-

Catalyst Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Causality: The "evacuate and backfill" cycles ensure a robustly inert atmosphere. Adding the catalyst under positive pressure prevents the introduction of air.

-

-

Solvent Addition: Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe. The reaction volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Causality: The solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation of the product.

-

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic salts (base, boronic acid byproducts) and residual water-soluble solvent. Drying the organic layer removes trace water before concentration.

-

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-methylpyrimidin-5-amine.

-

Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent biological testing.

-

Derivatives and Their Biological Targets

The versatility of the this compound scaffold is evident in the range of potent inhibitors developed from it.

| Derivative Class | Biological Target(s) | Therapeutic Area | Reference |

| Substituted Anilino-Pyrimidines | ALK / EGFR | Non-Small Cell Lung Cancer | [7] |

| Thiazole-Carboxamide Pyrimidines | Src / Abl Kinases | Chronic Myelogenous Leukemia | [5] |

| Pyrazolyl-Pyrimidinamines | JAK2 Kinase | Myeloproliferative Neoplasms | [6] |

| Anilinoquinazolines (Related Scaffold) | c-Src / Abl Kinases | Pancreatic Cancer, Solid Tumors | [8] |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable, differential reactivity and its proven ability to serve as a hinge-binding scaffold for kinase inhibitors make it a high-value starting material for drug discovery programs.[9] The continued exploration of new reactions and the creative functionalization of its core structure will undoubtedly lead to the discovery of novel therapeutics for a wide range of human diseases. As our understanding of cellular signaling pathways deepens, the demand for versatile and reliable building blocks like this compound will only intensify, cementing its role in the future of pharmaceutical innovation.[10][11]

References

-

4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628. PubChem. [Link]

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748. PubChem. [Link]

- Moxonidine synthesis with the aid of organic bases.

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor... Journal of Medicinal Chemistry. [Link]

-

4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680. PubChem. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin. [Link]

-

This compound (C007B-090981). Cenmed Enterprises. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

-

Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. [Link]

-

4-chloro-5-methylpyridin-2-amine (C6H7ClN2). PubChemLite. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. [Link]

-

The Role of Pharmaceutical Chemistry in Medicine. Open Access Journals. [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Chloro-2-methylpyrimidin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, renowned for its versatile biological activities.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows it to effectively interact with a multitude of biological targets, rendering it a privileged scaffold in drug discovery. This guide delves into the burgeoning potential of a specific class of pyrimidine derivatives: those originating from the 4-Chloro-2-methylpyrimidin-5-amine core. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and actionable insights to propel further innovation in this exciting area.

I. Synthetic Strategies: Building the Core and its Analogs

The synthetic accessibility of the this compound scaffold is a key advantage for medicinal chemists. The chlorine atom at the C4 position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities and the creation of diverse chemical libraries.

A general and efficient synthetic approach commences with commercially available starting materials, leading to the core structure, which can then be readily diversified.

Figure 1: Generalized synthetic scheme for 4-substituted derivatives.

The crucial step in this synthetic pathway is the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The choice of the nucleophile (R-NH2) is pivotal in determining the subsequent biological activity of the resulting derivative. Anilines, alkylamines, and various heterocyclic amines are commonly employed to generate a library of compounds for screening.[2] Microwave-assisted synthesis has also been shown to be an efficient method for accelerating these reactions and improving yields.[2]

II. Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes that drive uncontrolled cell growth and proliferation, particularly protein kinases.

A. Kinase Inhibition: A Primary Mechanism of Action